molecular formula C9H20O2 B1581008 1,1-Diethoxy-3-methylbutane CAS No. 3842-03-3

1,1-Diethoxy-3-methylbutane

Cat. No. B1581008
CAS RN: 3842-03-3
M. Wt: 160.25 g/mol
InChI Key: DDGBOLJFAMEBOE-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-methylbutane, commonly known as DEEMB, is a chemical compound belonging to the hydrocarbon family. It is a colorless liquid at room temperature and has a boiling point of 104°C. DEEMB is a highly flammable compound, and is often used as a fuel in certain industrial applications. The chemical formula for DEEMB is C7H16O2, and it has a molecular weight of 132.21 g/mol.

Scientific Research Applications

Pyrolysis Chemistry

1,1-Diethoxybutane is a promising next-generation biofuel. A study explored its pyrolysis chemistry using a flow reactor and synchrotron vacuum ultraviolet photoionization mass spectrometry. The research involved detailed kinetic modeling of 1,1-diethoxybutane, revealing crucial consumption pathways and the formation of intermediates and products. This study highlights 1,1-diethoxybutane's potential in biofuel applications and its low sooting tendency compared to traditional fuels (Zeng et al., 2019).

Synthesis of Modified Carbohydrates

1,1-Diethoxy-3-methylbutane plays a role in the synthesis of modified carbohydrates. Research demonstrated high-yield syntheses of functionalized molecules belonging to the 5,5-diethoxy-1,4-dihydroxypentan-2-one family, illustrating its utility in creating carbohydrate analogues (Valdersnes et al., 2012).

Production from Renewable Sources

The production of 1,1-diethoxybutane from renewable sources like bioalcohols has been studied. This involves catalytic reactive distillation and demonstrates its potential as an oxygenated diesel additive. The process shows higher conversions than equilibrium ones at the same temperatures, indicating an efficient synthesis method (Agirre et al., 2011).

Organoleptic Contribution in Beverages

1,1-Diethoxy-3-methylbutane has been identified in Cognac wine distillate, contributing significantly to its aroma. Its presence demonstrates the importance of diethyl acetals in the complex aroma profile of such beverages (Thibaud et al., 2019).

properties

IUPAC Name

1,1-diethoxy-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGBOLJFAMEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063208
Record name Butane, 1,1-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, fatty aroma
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.825-0.832
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,1-Diethoxy-3-methylbutane

CAS RN

3842-03-3
Record name 1,1-Diethoxy-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3842-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleraldehyde diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-diethoxy-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,1-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOVALERALDEHYDE DIETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD2G66V598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
F Masino, G Montevecchi, C Riponi… - European Food Research …, 2009 - Springer
A GC-MS study of the composition of nine different grappas (Italian grape marc spirit) was carried out. High-weight alcohols showed the greatest variations, while the lower congener …
Number of citations: 29 link.springer.com
Y Peng, X Tuo, X Zhu, W Zhuang, W Mu - Journal of Computing and …, 2023 - drpress.org
This experiment obtained the substance content of crude spirits at different distillation times using Gas Chromatography-Mass Spectrometry (GC-MS). The relationship between …
Number of citations: 0 drpress.org
J Zheng, R Liang, C Wu, R Zhou, X Liao - Food Research International, 2014 - Elsevier
The volatile constitutions of 36 raw liquors from three distilling stages (head, heart and tail) of two typical Luzhou-flavor liquors (Fenggu-FG and Jiannanchun-JNC) were identified and …
Number of citations: 96 www.sciencedirect.com
W Fan, MC Qian - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
The aroma compounds of young and aged Chinese “Yanghe Daqu” liquor samples were extracted by solid phase microextraction (SPME) and analyzed by gas chromatography (GC)−…
Number of citations: 342 pubs.acs.org
X Xu, Z Lian, X Li, J Xu - Allelopathy Journal, 2022 - search.ebscohost.com
Allelopathic effect can lead to continuous cropping problem in plants. Mixed sowing of different species/varieties may overcome this problem. Two turfgrass (Festuca arundinacea …
Number of citations: 1 search.ebscohost.com
W Fan, MC Qian - Flavour and fragrance journal, 2006 - Wiley Online Library
Aroma compounds in Chinese ‘Yanghe Daqu’ liquor were investigated with normal phase chromatography fractionation followed by gas chromatography–olfactometry (GC–O). Yanghe …
Number of citations: 321 onlinelibrary.wiley.com
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
Aroma compounds in Chinese “Wuliangye” liquor were identified by gas chromatography−olfactometry (GC−O) after fractionation. A total of 132 odorants were detected by GC−O in …
Number of citations: 491 pubs.acs.org
F Thibaud, S Shinkaruk, P Darriet - Journal of agricultural and food …, 2019 - ACS Publications
Cognac wine distillate (WD), especially that produced during aging, is marked by complex and elegant aroma. This work aimed at expanding the knowledge on the Cognac WD aroma …
Number of citations: 12 pubs.acs.org
A Nishimura - Seibutsu Kogaku Kaishi, 1995 - hero.epa.gov
An unfavorable and characteristic smell is often formed in non-pasteurized sake during storage and commercial distribution at room temperature. We named this smell mureka and …
Number of citations: 3 hero.epa.gov
JA Heo, HS Kwak, M Kim, JH Kim, HH Baek, H Shin… - Foods, 2020 - mdpi.com
The sensory characteristics and volatile compounds that affect consumers’ acceptance of rice liquors were investigated. A total of 80 consumers evaluated 12 yakju samples and …
Number of citations: 13 www.mdpi.com

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